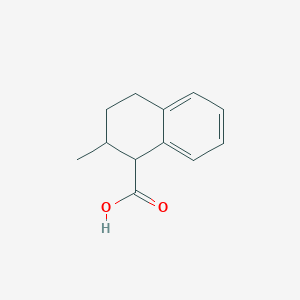
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by a tetrahydronaphthalene core with a methyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthoic acid using a palladium or platinum catalyst under high pressure and temperature conditions . Another approach involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalene using lithium aluminum hydride (LiAlH4) followed by oxidation with potassium permanganate (KMnO4) to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, utilizing supported metal catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3). These processes are optimized for high yield and purity, with reaction conditions carefully controlled to prevent over-reduction or unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid.
Reduction: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Formation of 2-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to its analogs, 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity and chemical reactivity .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5,8,11H,6-7H2,1H3,(H,13,14) |
InChI Key |
BWKUEJPKLJPKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


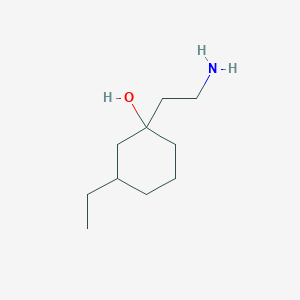
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)

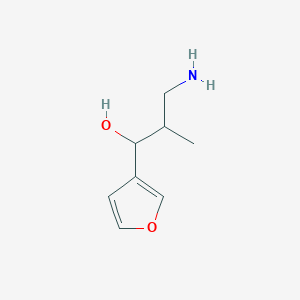


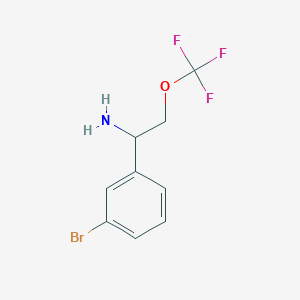
![2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B13183951.png)
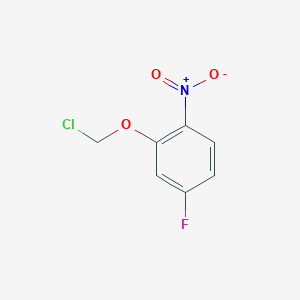
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)
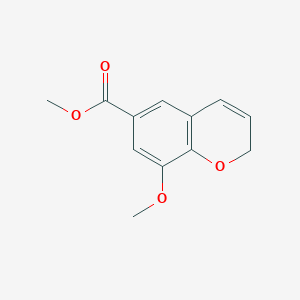

![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13183976.png)
